molecular formula C17H12FN3O3S B2529672 N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide CAS No. 301175-58-6

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2529672
CAS No.: 301175-58-6
M. Wt: 357.36
InChI Key: WHXSGJDBKKDIQY-UHFFFAOYSA-N
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Description

N-(5-(4-Fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-fluorobenzyl group at the 5-position and a 2-nitrobenzamide moiety at the 2-position. The compound’s structure is characterized by the electron-withdrawing nitro group on the benzamide ring and the lipophilic 4-fluorobenzyl substituent on the thiazole, which may influence its physicochemical properties and biological interactions . Potential applications in antimicrobial or enzyme inhibition have been suggested for structurally related compounds, though specific biological data for this compound remain unreported .

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c18-12-7-5-11(6-8-12)9-13-10-19-17(25-13)20-16(22)14-3-1-2-4-15(14)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXSGJDBKKDIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and the thiazole intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Aminothiazole derivatives: Formed through reduction of the nitro group.

    Substituted thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. The nitro group can participate in redox reactions, while the thiazole ring and fluorobenzyl group contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide and related thiazole/benzamide derivatives:

Compound Name Thiazole Substituent Benzamide Substituent Physicochemical Properties Biological Activity Key References
This compound 4-Fluorobenzyl 2-Nitro Not reported Not studied
4d (3,4-Dichloro-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide) Morpholinomethyl 3,4-Dichloro White solid; MP: ~200–210°C Potential antimicrobial activity
5a (N-((1-Benzyl-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide) (1-Benzyl-triazol-5-yl)methyl 4-(6-Methoxybenzo[d]thiazol-2-yl), 2-Nitro MP: 210–212°C Moderate antimicrobial activity
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluoro Crystalline solid PFOR enzyme inhibition
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)thiazol-2-yl]-2-nitrobenzamide 4-(4-Methoxy-3-methylphenyl) 2-Nitro, 5-Chloro Not reported Not studied (structural analog)

Structural and Functional Insights

Nitro groups (target, 5a) introduce strong electron-withdrawing effects, which may stabilize the amide bond or influence redox properties in biological systems .

Biological Activity Trends :

  • Compounds with methoxybenzo[d]thiazol (5a) or difluorobenzamide () substituents exhibit antimicrobial or enzyme-inhibitory activities, suggesting that electron-deficient aromatic systems are critical for target engagement .
  • The absence of a pyridinyl or triazole ring in the target compound differentiates it from derivatives like 4d or 5a, which may have altered binding affinities .

Synthesis Methods :

  • Click chemistry (e.g., 5a) and condensation reactions (e.g., ) are common for assembling thiazole-benzamide hybrids. The target compound likely follows similar protocols .

Spectroscopic Characterization :

  • 1H/13C NMR and HRMS data (e.g., for 4d and 5a) confirm structural integrity in analogs, with characteristic peaks for nitro (~1520 cm⁻¹ IR) and fluorobenzyl (δ 7.2–7.4 ppm 1H NMR) groups .

Biological Activity

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound consists of a thiazole ring, a 4-fluorobenzyl group, and a nitrobenzamide moiety. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis:
The synthesis typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving α-haloketones and thioureas under basic conditions.
  • Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl moiety is introduced via nucleophilic substitution using 4-fluorobenzyl halides.
  • Coupling with Nitrobenzoyl Chloride: The final step involves coupling the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base like triethylamine.

Biological Activity

This compound has been investigated for various biological activities, particularly in the fields of cancer research and enzyme inhibition.

The compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves:

  • Binding Affinity: The structural features allow it to bind effectively to active sites on target proteins.
  • Redox Reactions: The nitro group can undergo reduction, influencing its biological activity.
  • Modulation of Enzyme Activity: It has been shown to inhibit certain enzymes, which may lead to therapeutic effects against various diseases.

Case Studies

  • Anticancer Activity:
    • In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it showed selective growth inhibition in leukemia cell lines with GI50 values comparable to established anticancer agents .
  • Enzyme Inhibition:
    • Research indicates that this compound can inhibit specific enzymes involved in cancer progression. For example, studies have shown that it effectively inhibits topoisomerase II, an enzyme crucial for DNA replication in cancer cells .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesGI50 (µM)Reference
AntiproliferativeCCRF-CEM (Leukemia)5.0
Enzyme InhibitionTopoisomerase IIIC50 < 10
CytotoxicityVarious Cancer Cell LinesVaries

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Attributes
This compoundThiazole ring, Fluorobenzyl, Nitro groupHigh binding affinity
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-aminobenzamideThiazole ring, Fluorobenzyl, Amino groupPotential for different biological activity
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-chlorobenzamideThiazole ring, Fluorobenzyl, Chloro groupAltered reactivity due to chlorine

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